molecular formula C20H16Cl3N3O2 B2399915 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide CAS No. 946321-04-6

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide

Cat. No. B2399915
CAS RN: 946321-04-6
M. Wt: 436.72
InChI Key: DVBUGSGQTJQNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide is a chemical compound used in scientific research. It is also known as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein involved in cell division, and its inhibition has potential therapeutic applications in cancer treatment.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • A study by Sayed et al. (2003) explored the reactions of a similar compound, leading to the synthesis of pyridazinone derivatives. These derivatives were then used to prepare corresponding dithio derivatives and a chloropyridazine derivative, which was utilized to generate thio derivatives. Some of the new compounds displayed antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Sayed et al., 2003).

  • Another study focused on the efficient synthesis and reactions of novel indolylpyridazinone derivatives, demonstrating the versatility of similar compounds in creating a wide range of biologically active molecules. This research further supports the potential of such compounds in the discovery of new drugs with antibacterial activity (Abubshait, 2007).

  • Sharma et al. (2013) synthesized a series of derivatives from a compound similar to the one , evaluating them for anticonvulsant activity and muscle relaxant activity. The results showed promising anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Sharma et al., 2013).

Pharmaceutical Importance and Drug Design

  • Sallam et al. (2021) detailed the synthesis of a pyridazine analog, underscoring the pharmaceutical importance of heterocyclic compounds like pyridazine analogs. This study not only highlighted the synthetic approach but also emphasized the structural analysis, theoretical calculations, and intermolecular interaction studies, providing a comprehensive insight into designing novel compounds with potential pharmaceutical applications (Sallam et al., 2021).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dichlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-12-15(22)7-8-16(18)23/h3-10,12H,1-2,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUGSGQTJQNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dichlorophenyl)butanamide

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